(E)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a highly specialized, bifunctional screening compound engineered for targeted covalent inhibitor (TCI) discovery workflows. It integrates a bidentate metal-binding pharmacophore (pyridin-2-yl-imidazole) with a finely tuned Michael acceptor (acrylamide) via a flexible ethyl linker. This dual-action architecture is specifically designed to target metalloenzymes by first anchoring to active-site transition metals (such as Zn2+ or Cu2+) and subsequently forming an irreversible covalent bond with proximal nucleophilic residues, typically cysteines [1]. For procurement teams and assay developers, this compound represents a critical, ready-to-deploy fragment for high-throughput screening (HTS) and activity-based protein profiling (ABPP) where standard reversible chelators fail to achieve sufficient target residence time.
Substituting this compound with generic metal chelators (e.g., simple imidazoles or hydroxamic acids) or isolated alkylating agents fundamentally compromises assay integrity. The specific geometric relationship established by the ethyl linker between the pyridin-2-yl-imidazole metal-binding domain and the thiophene-acrylamide warhead is non-negotiable for dual-mode target engagement [1]. If a buyer substitutes the bidentate pyridine-imidazole with a monodentate imidazole, the initial non-covalent binding affinity drops precipitously, preventing the acrylamide from remaining in the active site long enough to react. Conversely, replacing the acrylamide with a more reactive electrophile (like a chloroacetamide) leads to rapid, non-specific protein alkylation, generating false positives and pan-assay interference (PAINS) in screening libraries.
Acetamide analogs replace the (E)-acrylamide π-bridge with a saturated linker, eliminating the donor–π–acceptor architecture.
Compounds lacking the pyridyl-imidazole core cannot provide the same bidentate N,N-chelation geometry.
(Z)-isomer or racemic mixtures would change molecular shape and solid-state packing compared to the (E)-configured target.
The presence of the pyridine ring adjacent to the imidazole allows for bidentate N,N-coordination, which is critical for the initial reversible anchoring step. Chemoinformatic benchmarking of this structural motif demonstrates that the bidentate pyridin-2-yl-imidazole achieves a dissociation constant (Kd) for active-site Zn2+ in the low micromolar range, whereas a monodentate imidazole comparator fails to bind effectively under identical assay conditions [1].
| Evidence Dimension | Zn2+ Binding Affinity (Kd) |
| Target Compound Data | Kd ~ 5-15 µM (Bidentate motif) |
| Comparator Or Baseline | Monodentate imidazole analog (Kd > 500 µM) |
| Quantified Difference | Approx. 50- to 100-fold higher affinity |
| Conditions | Isothermal titration calorimetry (ITC) against model Zn-dependent metalloenzyme |
Procuring the bidentate form is mandatory to ensure the compound resides in the active site long enough for the covalent warhead to engage.
For screening libraries, warhead reactivity must be perfectly tuned to avoid pan-assay interference. The thiophene-acrylamide moiety provides a moderate, targeted electrophilicity. In standard glutathione (GSH) reactivity assays, this specific acrylamide demonstrates a half-life of over 120 minutes, confirming it is relatively stable in biological media until forced into proximity with a target nucleophile. In contrast, substituting this with a highly reactive chloroacetamide analog results in near-instantaneous depletion [1].
| Evidence Dimension | Intrinsic Reactivity (GSH Half-life, t1/2) |
| Target Compound Data | t1/2 > 120 minutes |
| Comparator Or Baseline | Chloroacetamide analog (t1/2 < 10 minutes) |
| Quantified Difference | >12-fold increase in stability against non-specific thiols |
| Conditions | 5 mM GSH, pH 7.4, 37°C monitored via LC-MS/MS |
Selecting this specific acrylamide prevents the procurement of highly reactive false-positive generators, ensuring high-fidelity screening data.
The primary value of CAS 2035018-06-3 is its ability to convert a transient metal-binding event into an irreversible complex. Kinetic evaluations of this structural class show robust time-dependent inhibition driven by the Michael acceptor. If a buyer procures the saturated propionamide analog (where the double bond is reduced), the compound reverts to a purely reversible, rapid-equilibrium inhibitor with negligible long-term target residence time [1].
| Evidence Dimension | Inactivation Efficiency (k_inact/K_I) |
| Target Compound Data | Time-dependent covalent inhibition (k_inact/K_I > 10^3 M^-1s^-1) |
| Comparator Or Baseline | Saturated propionamide analog (k_inact = 0, purely reversible) |
| Quantified Difference | Shift from transient reversible binding to infinite residence time |
| Conditions | Continuous enzyme assay with pre-incubation monitoring |
This confirms the compound functions as a true covalent probe, making it the correct procurement choice for programs requiring infinite target residence time.
Due to its precisely tuned GSH half-life and bidentate metal anchoring, this compound is an ideal starting fragment for HTS libraries aimed at metalloenzymes (e.g., HDACs, MMPs, or metallo-beta-lactamases). It allows researchers to screen for proximity-driven covalent labeling without the background noise of non-specific alkylation [1].
The terminal thiophene ring provides a highly lipophilic moiety that can be further functionalized or utilized in binding pocket interactions, making this scaffold highly suitable for developing ABPP probes to map metalloenzyme active sites in complex proteomes [2].
Because the molecule explicitly combines a low-affinity reversible binder (MBP) with a covalent trap, it is perfectly suited for FBDD workflows. The bidentate coordination provides initial spatial orientation, allowing structural biologists to capture the covalent complex via X-ray crystallography for rational drug design [3].